3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzopyran core substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 7th position. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic ester with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells . This process involves the modulation of gene expression related to oxidative stress and cell death pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with a similar 3,5-dimethoxyphenyl group.
Uniqueness
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Properties
CAS No. |
873869-44-4 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-5-11(6-14(9-13)21-2)15-7-10-3-4-12(18)8-16(10)22-17(15)19/h3-9,18H,1-2H3 |
InChI Key |
WXKGVVRNONGIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |
Origin of Product |
United States |
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